molecular formula C13H16N2O2 B6266397 1-{4-[1-(hydroxyimino)ethyl]phenyl}piperidin-2-one CAS No. 1807938-87-9

1-{4-[1-(hydroxyimino)ethyl]phenyl}piperidin-2-one

Katalognummer: B6266397
CAS-Nummer: 1807938-87-9
Molekulargewicht: 232.28 g/mol
InChI-Schlüssel: QNRVQALPKDWRHR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-{4-[1-(Hydroxyimino)ethyl]phenyl}piperidin-2-one is a piperidin-2-one derivative featuring a hydroxyiminoethyl group attached to a para-substituted phenyl ring. The hydroxyimino group (-NOH) enhances hydrogen-bonding capabilities, which may influence receptor binding and metabolic stability . Piperidin-2-one derivatives are widely explored for their roles as enzyme inhibitors, anti-inflammatory agents, and antioxidants, making this compound a candidate for therapeutic development .

Eigenschaften

CAS-Nummer

1807938-87-9

Molekularformel

C13H16N2O2

Molekulargewicht

232.28 g/mol

IUPAC-Name

1-[4-(N-hydroxy-C-methylcarbonimidoyl)phenyl]piperidin-2-one

InChI

InChI=1S/C13H16N2O2/c1-10(14-17)11-5-7-12(8-6-11)15-9-3-2-4-13(15)16/h5-8,17H,2-4,9H2,1H3

InChI-Schlüssel

QNRVQALPKDWRHR-UHFFFAOYSA-N

Kanonische SMILES

CC(=NO)C1=CC=C(C=C1)N2CCCCC2=O

Reinheit

95

Herkunft des Produkts

United States

Vorbereitungsmethoden

The synthesis of 1-{4-[1-(hydroxyimino)ethyl]phenyl}piperidin-2-one involves several steps. One common method starts with the reaction of 4-chloronitrobenzene with piperidine, followed by a series of reactions to introduce the hydroxyimino group and form the piperidin-2-one ring . The reaction conditions typically involve the use of solvents such as methanol or ethanol and catalysts like sodium chlorite . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Wirkmechanismus

The mechanism of action of 1-{4-[1-(hydroxyimino)ethyl]phenyl}piperidin-2-one involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with biological molecules, affecting their function . Additionally, the compound may inhibit certain enzymes or receptors, leading to its observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table compares 1-{4-[1-(hydroxyimino)ethyl]phenyl}piperidin-2-one with analogous piperidin-2-one derivatives, focusing on structural features, biological activities, and physicochemical properties:

Compound Name Structure Molecular Weight (g/mol) Biological Activity Key References
This compound Piperidin-2-one core with 4-(hydroxyiminoethyl)phenyl substituent 246.27 (estimated) Limited direct data; inferred anti-inflammatory/antioxidant potential based on analogs
2-((4-((E)-1-(Hydroxyimino)ethyl)phenyl)amino)-2-oxoethyl Cinnamate Piperidin-2-one linked to cinnamate via amino group; same hydroxyiminoethylphenyl moiety 382.39 Significant anti-lipoxygenase (LOX) activity (IC₅₀ = 12.5 µM); antioxidant activity
4-(Hydroxyimino)piperidin-2-one Piperidin-2-one with hydroxyimino group directly on the ring 128.13 No explicit activity reported; serves as a synthetic intermediate
1-(4-Iodophenyl)piperidin-2-one Piperidin-2-one with 4-iodophenyl substituent 301.15 Halogenated analog; potential enzyme inhibitor (structural similarity to kinase inhibitors)
1-[4-(Hydroxyimino)piperidin-1-yl]-2-methylpropan-1-one Piperidin-1-yl hydroxyimino group with 2-methylpropanoyl side chain 198.23 Oral bioavailability predicted via Lipinski’s rules; unconfirmed biological activity

Key Observations:

Structural Modifications and Activity: The hydroxyiminoethyl group in this compound distinguishes it from simpler analogs like 4-(hydroxyimino)piperidin-2-one. This group likely enhances solubility and target engagement compared to halogenated derivatives (e.g., 1-(4-iodophenyl)piperidin-2-one) . The cinnamate hybrid (2-((4-((E)-1-(Hydroxyimino)ethyl)phenyl)amino)-2-oxoethyl Cinnamate) demonstrates the impact of ester linkages on bioactivity, showing potent LOX inhibition .

Synthetic Routes: Suzuki coupling and nucleophilic substitutions are common methods for introducing aryl groups to the piperidin-2-one core (e.g., ). The hydroxyimino group is typically introduced via oxime formation using hydroxylamine .

Pharmacokinetic Predictions :

  • Lipinski’s rule compliance (e.g., molecular weight <500, LogP <5) is observed in most analogs, suggesting oral bioavailability. However, halogenated derivatives may exhibit higher LogP values, affecting permeability .

Research Findings and Implications

Anti-Inflammatory Potential: The cinnamate hybrid () shows LOX inhibition, a key pathway in inflammation. This suggests that this compound could be optimized for dual COX/LOX inhibition, reducing side effects associated with traditional NSAIDs .

Antioxidant Activity: Hydroxyimino and phenyl groups contribute to radical scavenging. The target compound’s structure aligns with antioxidants like ascorbic acid in hydrogen-donating capacity .

Structural Limitations: Halogenated analogs (e.g., 1-(4-iodophenyl)piperidin-2-one) may face metabolic instability due to dehalogenation, whereas hydroxyimino derivatives could offer improved stability .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.